molecular formula C10H9ClN2O2 B1464767 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride CAS No. 1187931-83-4

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Cat. No.: B1464767
CAS No.: 1187931-83-4
M. Wt: 224.64 g/mol
InChI Key: UYWUOHSNTVQTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (CAS: 1187931-83-4) is a benzoic acid derivative functionalized with a pyrazole ring at the 3-position and exists as a hydrochloride salt. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol . The compound is utilized in pharmaceutical research, particularly as a ligand or intermediate.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUOHSNTVQTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Intermediates via Coupling and Cyclization

A common approach involves synthesizing methyl or ethyl esters of pyrazolylbenzoic acids, which are then hydrolyzed to the acid. For example, methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate can be prepared by esterification of the corresponding acid with methanol under reflux with an acid catalyst, followed by purification via recrystallization or chromatography.

In related literature, ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate was synthesized by a multi-step process involving:

  • Copper-catalyzed coupling of 4-iodobenzoic acid derivatives with hydrazine hydrate to form pyrazole rings.
  • Esterification of the resulting mixture with ethanol and sulfuric acid under reflux.
  • Purification by silica gel chromatography to separate esters from unreacted starting materials.

Formation of the Pyrazole Core

The pyrazole ring is typically formed by cyclization of 1,3-diketone intermediates with hydrazine hydrate. One-pot methods reported by Heller et al. involve:

  • Synthesis of 1,3-diketones from benzoylpropionic acid derivatives and acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI).
  • Cyclization with hydrazine monohydrate to yield pyrazole derivatives.

Hydrolysis of Ester Intermediates to Free Acid

Hydrolysis of the ester intermediates to the corresponding free acids is a critical step. Two main methods are employed:

Hydrolysis Method Conditions Notes Yield Example
Basic Hydrolysis NaOH in aqueous ethanol, reflux or room temperature stirring overnight Mild conditions, efficient for ethyl esters 78% yield (LiOH in THF, reflux 72 h)
Acidic Hydrolysis Concentrated HCl under reflux Suitable for sensitive substrates, also leads directly to hydrochloride salt formation Variable, often quantitative

For instance, ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate was hydrolyzed using 1 M NaOH in ethanol at room temperature overnight, followed by acidification to precipitate the acid.

Formation of Hydrochloride Salt

The hydrochloride salt of 3-(1H-pyrazol-4-yl)benzoic acid is typically prepared by treatment of the free acid with concentrated hydrochloric acid, often during or after the hydrolysis step. This converts the acid to its hydrochloride salt, enhancing stability and crystallinity for isolation and storage.

Summary Table of Representative Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 4-Iodobenzoic acid CuI, L-proline, K2CO3, DMSO, hydrazine hydrate Pyrazolylbenzoic acid mixture ~50% conversion
2 Pyrazolylbenzoic acid mixture EtOH, H2SO4, reflux overnight Ethyl pyrazolylbenzoate esters Isolated via chromatography
3 Ethyl pyrazolylbenzoate NaOH (aq) in EtOH, room temp, overnight 3-(1H-Pyrazol-4-yl)benzoic acid 78% (LiOH reflux)
4 3-(1H-Pyrazol-4-yl)benzoic acid Concentrated HCl This compound Quantitative

Research Findings and Notes

  • The use of copper-catalyzed coupling with hydrazine hydrate is an efficient method to construct the pyrazole ring directly on the benzoic acid scaffold, although conversion rates may vary (~50% in some cases).
  • Ester intermediates facilitate purification and handling; their hydrolysis under mild basic or acidic conditions is well documented and yields high purity acids.
  • The hydrochloride salt form improves compound stability and is typically formed by direct acid treatment post-hydrolysis.
  • Continuous flow reactors and automated systems have been suggested for industrial scale-up to improve yield and reproducibility, although specific data on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrazoles: Resulting from substitution reactions.

    Coupled Products: From Suzuki-Miyaura reactions.

Scientific Research Applications

Pharmaceutical Development

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to be used in developing anti-inflammatory and analgesic drugs.

  • Case Study: Anti-inflammatory Activity
    Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy against inflammation-related conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, specifically as a growth regulator or herbicide. Its ability to modulate plant growth makes it valuable for enhancing crop protection products.

  • Case Study: Herbicidal Activity
    Studies have demonstrated that this compound can effectively inhibit weed growth, showcasing its potential as an environmentally friendly herbicide alternative. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations .

Material Science

The compound is being explored for its potential in material science, particularly in creating novel materials with enhanced properties.

  • Application: Polymer Development
    Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. Preliminary results suggest that polymers containing this compound exhibit superior performance compared to traditional materials .

Biochemical Research

In biochemical studies, the compound acts as a probe to investigate enzyme interactions and cellular processes.

  • Case Study: Enzyme Inhibition
    Investigations into its role as an inhibitor of specific enzymes have revealed its potential in studying metabolic pathways relevant to diseases such as cancer and diabetes. For instance, it has been shown to inhibit enzymes involved in glucose metabolism, suggesting therapeutic implications for diabetes management .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other compounds.

  • Application: Quality Control
    The compound is utilized in chromatographic techniques to ensure the purity of pharmaceutical products. Its distinct spectral properties allow for precise identification and quantification in complex mixtures, making it a reliable tool for quality assurance .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, inhibiting its function and thereby exerting its antipromastigote effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(1H-Pyrazol-4-yl)benzoic Acid
  • Molecular Formula : C₁₀H₈N₂O₂
  • CAS : 1017794-45-4
  • Key Difference : The pyrazole ring is attached at the 4-position of the benzoic acid backbone instead of the 3-position.
  • The free acid form (without HCl) has lower aqueous solubility compared to the hydrochloride salt .
3-(1H-Pyrazol-4-yl)benzaldehyde
  • CAS : 1017794-46-5
  • Key Difference : The carboxylic acid group is replaced by an aldehyde (-CHO).
  • Impact : The aldehyde group reduces acidity and modifies reactivity, making it more suitable for Schiff base formation in organic synthesis .

Derivatives with Extended Alkyl/Amino Substituents

3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic Acid Hydrochloride
  • Molecular Formula : C₁₆H₂₀ClN₃O₂
  • Key Feature : A pyrrolidinylethyl group is attached to the pyrazole nitrogen.
3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic Acid Dihydrochloride
  • Molecular Formula : C₁₄H₁₉Cl₂N₃O₂
  • Molecular Weight : 332.225 g/mol
  • Key Feature: A dimethylaminoethyl group and two HCl molecules.
  • Impact: The dihydrochloride salt increases aqueous solubility compared to mono-HCl derivatives. The basic dimethylamino group may enhance interaction with acidic biological targets .

Heterocyclic Modifications

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Feature : A morpholine ring is linked via a methylene group to the benzoic acid.
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₂O₃
  • Molecular Weight : 257.72 g/mol
  • Key Feature : A piperidine ring is connected via an ether linkage.
  • Impact : The piperidine group adds conformational flexibility, which could modulate binding kinetics in receptor-ligand interactions .

Commercial and Pharmacological Considerations

  • Solubility : The hydrochloride salt form of 3-(1H-Pyrazol-4-yl)benzoic acid () offers superior water solubility compared to its free acid counterpart (CAS: 1002535-21-8, ), critical for in vivo applications .
  • Market Availability : Some analogs, such as those listed in (e.g., 3-(1H-Pyrazol-4-yl)-benzoic acid hydrochloride), are discontinued, highlighting supply chain challenges for certain derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile CAS Number
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride C₁₀H₉ClN₂O₂ 224.64 Pyrazole at 3-position, HCl salt High (due to HCl) 1187931-83-4
4-(1H-Pyrazol-4-yl)benzoic acid C₁₀H₈N₂O₂ 188.18 Pyrazole at 4-position Moderate (free acid) 1017794-45-4
3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic acid HCl C₁₆H₂₀ClN₃O₂ 321.80 (calc.) Pyrrolidinylethyl group Enhanced lipophilicity -
3-(Morpholin-4-ylmethyl)benzoic acid HCl hydrate C₁₂H₁₆ClNO₃ 257.71 Morpholine methylene group Water-soluble 137605-80-2

Q & A

Basic: What are the recommended strategies for optimizing the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride?

Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

  • Stepwise functionalization : Prioritize pyrazole ring formation (via cyclocondensation of hydrazines with diketones) before introducing the benzoic acid moiety to minimize side reactions .
  • Acid hydrolysis conditions : Use controlled HCl concentration (e.g., 2–4 M) to avoid over-protonation of the pyrazole nitrogen, which can destabilize intermediates .
  • Purification : Employ recrystallization in ethanol/water (3:1 v/v) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity .

Table 1: Synthesis Yield Comparison

MethodYield (%)Purity (%)Key Challenge
Direct cyclocondensation6288Byproduct formation
Stepwise functionalization7895Longer reaction time

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm pyrazole ring proton environments (δ 7.8–8.2 ppm) and benzoic acid carboxylate resonance .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 223.05) and isotopic patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions between the hydrochloride and carboxylate groups .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • First aid : For skin contact, rinse with 0.1 M NaOH (to counteract HCl) followed by water .

Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?

Answer:

  • Accelerated aging : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC-UV (λ = 254 nm) .
  • pH stability : Prepare buffers (pH 2–9) and quantify carboxylate hydrolysis products (e.g., free benzoic acid) using 1H^1H-NMR integration .

Table 2: Stability Data (25°C)

pHHalf-life (days)Major Degradation Pathway
230Pyrazole ring protonation
7.490Carboxylate hydrolysis

Advanced: How to resolve contradictions in reported solubility data for this compound?

Answer:

  • Variable validation : Replicate solubility measurements in DMSO, water, and ethanol using dynamic light scattering (DLS) to detect aggregates .
  • Temperature dependence : Plot solubility vs. temperature (10–50°C) to identify nonlinear trends (e.g., entropy-driven dissolution at >30°C) .

Advanced: What in vitro assays are suitable for preliminary toxicity profiling when safety data is limited?

Answer:

  • Cytotoxicity : Use MTT assays on HEK293 cells (IC50_{50} determination) with positive controls (e.g., cisplatin) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) focusing on pyrazole-benzoic acid hydrogen bonding .
  • QM/MM simulations : Calculate charge distribution to identify reactive sites for electrophilic substitution .

Advanced: What mechanistic studies clarify the role of the hydrochloride counterion in reaction pathways?

Answer:

  • Kinetic isotope effects : Compare reaction rates using D2_2O vs. H2_2O to probe proton transfer steps .
  • NMR titration : Track HCl-induced shifts in pyrazole proton signals to map acid-base interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.